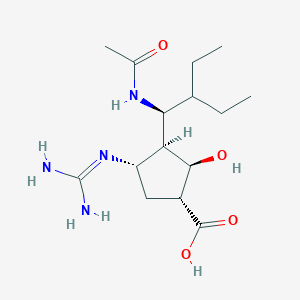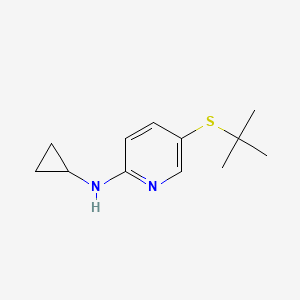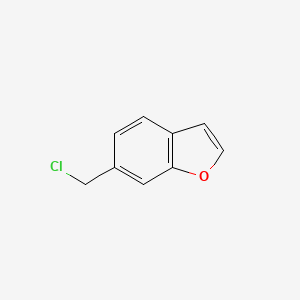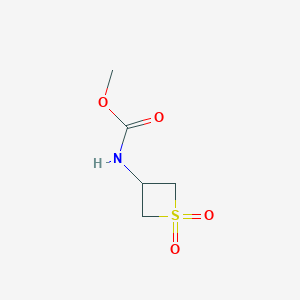
1-(1,1-Dioxidothietan-3-yl)-3-ethylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,1-Dioxidothietan-3-yl)-3-ethylurea is a chemical compound that belongs to the class of thietane derivatives Thietane is a four-membered ring containing sulfur, and the presence of the 1,1-dioxide group makes it a sulfone derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-Dioxidothietan-3-yl)-3-ethylurea typically involves the reaction of 3-bromothietane 1,1-dioxide with ethyl isocyanate. The reaction is carried out in the presence of a base such as triethylamine in a solvent like tetrahydrofuran (THF) at room temperature. The reaction mixture is stirred for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1,1-Dioxidothietan-3-yl)-3-ethylurea undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can convert the sulfone group to a sulfide or thiol group.
Substitution: Nucleophilic substitution reactions can occur at the thietane ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions can lead to a variety of functionalized thietane derivatives.
Wissenschaftliche Forschungsanwendungen
1-(1,1-Dioxidothietan-3-yl)-3-ethylurea has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antidepressant due to its structural similarity to known psychotropic agents.
Materials Science: Thietane derivatives are explored for their use in polymer chemistry and materials science due to their unique ring structure and reactivity.
Biological Studies: The compound’s interactions with biological molecules are studied to understand its potential therapeutic effects and mechanisms of action.
Wirkmechanismus
The mechanism of action of 1-(1,1-Dioxidothietan-3-yl)-3-ethylurea involves its interaction with specific molecular targets in the body. The compound may act on neurotransmitter receptors or enzymes involved in neurotransmitter metabolism, leading to its potential antidepressant effects. The exact molecular pathways and targets are still under investigation, but it is believed to modulate the activity of neurotransmitters such as serotonin and dopamine.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(1,1-Dioxidothietan-3-yl)-4-(2-oxo-2-phenylethyl)-1H-1,2,4-triazol-4-ium bromide: This compound has shown promising antidepressant activity in preclinical studies.
3-Bromothietane 1,1-dioxide: A precursor in the synthesis of various thietane derivatives.
Uniqueness
1-(1,1-Dioxidothietan-3-yl)-3-ethylurea is unique due to its specific substitution pattern and the presence of both the thietane ring and the urea moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C6H12N2O3S |
|---|---|
Molekulargewicht |
192.24 g/mol |
IUPAC-Name |
1-(1,1-dioxothietan-3-yl)-3-ethylurea |
InChI |
InChI=1S/C6H12N2O3S/c1-2-7-6(9)8-5-3-12(10,11)4-5/h5H,2-4H2,1H3,(H2,7,8,9) |
InChI-Schlüssel |
FTAUZEBKSJDVGW-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=O)NC1CS(=O)(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Aminobicyclo[2.2.1]heptane-7-carboxylic acid](/img/structure/B13007154.png)



![(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-yl)methanamine](/img/structure/B13007184.png)
![Benzo[d]thiazole-4-carbonitrile](/img/structure/B13007187.png)

![1-(3-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B13007213.png)
![7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carbonitrile](/img/structure/B13007218.png)



![7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13007229.png)
